molecular formula C19H20N2O4 B2402194 2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate CAS No. 1003460-63-6

2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate

Cat. No.: B2402194
CAS No.: 1003460-63-6
M. Wt: 340.379
InChI Key: YRHARLTVOZYGBH-UHFFFAOYSA-N
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Description

2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate is a complex organic compound characterized by its unique structure, which includes an ester and secondary amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate typically involves a multi-step process. One common method starts with the acylation of 3-aminobenzoic acid with acetic anhydride to form 3-acetamidobenzoic acid. This intermediate is then esterified with 2-oxo-2-(phenethylamino)ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-(phenethylamino)ethyl benzoate
  • 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate
  • 2-Oxo-2-(phenethylamino)ethyl 3-nitrobenzoate

Uniqueness

2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate is unique due to its specific structural features, such as the position of the acetamido group on the benzene ring. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-14(22)21-17-9-5-8-16(12-17)19(24)25-13-18(23)20-11-10-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHARLTVOZYGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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